molecular formula C12H17NO6 B016205 4-Aminophenyl alpha-D-mannopyranoside CAS No. 34213-86-0

4-Aminophenyl alpha-D-mannopyranoside

Cat. No.: B016205
CAS No.: 34213-86-0
M. Wt: 271.27 g/mol
InChI Key: MIAKOEWBCMPCQR-GCHJQGSQSA-N
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Description

4-Aminophenyl alpha-D-mannopyranoside is an organic compound with the chemical formula C12H17NO6. It contains both amino and glycosidic groups, and it is known for its sweet taste. This compound has a variety of applications in the biological field .

Preparation Methods

The synthesis of 4-Aminophenyl alpha-D-mannopyranoside typically involves the reaction of aniline with alpha-D-pyranoside. One common synthetic route includes the following steps :

    Step 1: At 120°C, add 1,2,3,4,6-penta-O-acetyl-alpha-D-mannopyranoside (12.82 mmol), p-nitrophenol (51.28 mmol), and zirconium tetrachloride (1.03 mmol) to a 100 mL round-bottom flask. Stir under reduced pressure (0.08 MPa) for 1.3 hours. Monitor the reaction using thin-layer chromatography (TLC).

    Step 2: Purify the reaction mixture by column chromatography (petroleum ether:ethyl acetate = 3:1) to obtain p-nitrophenyl-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside with an 81.9% yield.

    Step 3: At room temperature, add the product from Step 2 (10.51 mmol) and 40 mL of anhydrous methanol to a 100 mL round-bottom flask. Add 10% sodium methoxide/methanol solution to adjust the pH to around 10. Stir for 5 hours, then neutralize with cation exchange resin to pH 7. Filter and concentrate the filtrate.

Chemical Reactions Analysis

4-Aminophenyl alpha-D-mannopyranoside undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Aminophenyl alpha-D-mannopyranoside involves its role as a substrate for glycosidase enzymes. When hydrolyzed by these enzymes, it produces detectable products that can be measured to determine enzyme activity. This process is essential for diagnosing enzyme deficiencies or abnormalities .

Comparison with Similar Compounds

4-Aminophenyl alpha-D-mannopyranoside can be compared with other similar compounds such as:

These compounds share similar applications in biochemical research but differ in their specific interactions and properties, making this compound unique in its specific uses and effectiveness .

Properties

IUPAC Name

(2R,3S,4S,5S,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAKOEWBCMPCQR-GCHJQGSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187800
Record name 4-Aminophenylmannoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34213-86-0
Record name p-Aminophenyl α-D-mannopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34213-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminophenylmannoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034213860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminophenylmannoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How was 4-Aminophenyl α-D-mannopyranoside utilized in the research on pea lectin?

A1: The study employed 4-Aminophenyl α-D-mannopyranoside as a key component in creating a "monoligand affinophore." [] This affinophore was engineered by coupling iodoacetylated 4-Aminophenyl α-D-mannopyranoside to N-succinylated glutathione. This conjugate was then used in capillary affinophoresis to investigate the binding affinity of pea lectin towards various neutral sugars.

Q2: What is the significance of using a monoligand affinophore in this research?

A2: The use of a monoligand affinophore, specifically incorporating 4-Aminophenyl α-D-mannopyranoside, offered a controlled and specific approach to study pea lectin's binding properties. [] This method allowed for the accurate determination of dissociation constants between the lectin and various neutral sugars, providing insights into the lectin's carbohydrate recognition capabilities.

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